2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
CAS No.: 899941-14-1
Cat. No.: VC6751724
Molecular Formula: C22H19F2N3O3S
Molecular Weight: 443.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899941-14-1 |
|---|---|
| Molecular Formula | C22H19F2N3O3S |
| Molecular Weight | 443.47 |
| IUPAC Name | 2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H19F2N3O3S/c1-2-3-10-27-21(29)20-19(14-6-4-5-7-17(14)30-20)26-22(27)31-12-18(28)25-13-8-9-15(23)16(24)11-13/h4-9,11H,2-3,10,12H2,1H3,(H,25,28) |
| Standard InChI Key | UCJPYLQDRFVGSA-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. These processes often require specific conditions, including temperature control, choice of solvents (e.g., organic solvents), and catalysts to optimize yield and purity. Common reagents include oxidizing agents for functional group modifications and bases to facilitate nucleophilic attacks.
Chemical Reactions and Stability
These compounds can undergo various chemical reactions, including oxidation and reduction, depending on the conditions and reagents used. Stability under standard laboratory conditions is expected, but they may be sensitive to strong oxidizing agents due to the presence of sulfur and nitrogen functionalities.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide | C20H17N3O3S | Approximately 379.4 | Antioxidant effects, potential therapeutic applications |
| 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide | Not specified | Not specified | Involvement in pathways related to oxidative stress and inflammation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume